

The Technical Guide to AF 430 Amine in Cellular Biology

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Compound of Interest

Compound Name: AF 430 amine

Cat. No.: B12371976

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **AF 430 amine**-reactive dyes, with a focus on Alexa Fluor™ 430 and its applications in cellular biology. It covers the dye's spectral and physicochemical properties, detailed protocols for bioconjugation and cellular imaging, and its utility in advanced biological research.

Introduction to AF 430 Amine-Reactive Dyes

AF 430 amine refers to a fluorescent probe with an excitation maximum around 430 nm that has been chemically modified to contain a primary amine group. More commonly utilized in a reverse chemical relationship are the amine-reactive versions of the AF 430 fluorophore, such as Alexa Fluor™ 430 NHS Ester (succinimidyl ester). These derivatives are designed to covalently bond to primary amines on target biomolecules like proteins and amine-modified oligonucleotides.

The Alexa Fluor™ 430 dye is a coumarin-based fluorophore that fills a unique spectral gap, absorbing light in the violet-blue region (around 431-433 nm) and emitting a strong yellow-green fluorescence (around 541 nm). This large Stokes shift is particularly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between different fluorescent channels. The dye is characterized by its high photostability and its fluorescence being stable over a wide pH range (pH 4 to 10), making it a robust tool for various cellular biology applications, including immunofluorescence, flow cytometry, and neuronal tracing.^[1]

Physicochemical and Fluorescence Properties

The performance of a fluorophore is defined by its photophysical properties. The key quantitative data for Alexa Fluor™ 430 are summarized below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	431 - 433 nm	[2]
Emission Maximum (λ_{em})	540 - 541 nm	[2]
Molar Extinction Coefficient (ϵ)	~16,000 cm ⁻¹ M ⁻¹	Thermo Fisher Scientific
Quantum Yield (Φ)	Data not consistently available; cited as having a "relatively high quantum yield".	[3]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1]
Reactivity Target	Primary amines (R-NH ₂)	[1]
Solubility	Water-soluble	[1]
pH Sensitivity	Insensitive from pH 4 to 10	[1]

Core Applications in Cellular Biology

The unique spectral properties of AF 430 make it a versatile tool for several key applications in cellular and molecular biology.

Immunofluorescence (IF)

AF 430 NHS ester is widely used to label primary and secondary antibodies for immunofluorescence applications. These labeled antibodies can be used to detect and visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections. The large Stokes shift is particularly useful for multiplexing experiments, where multiple targets are visualized simultaneously.

Neuronal Tract Tracing

AF 430 conjugated to molecules like Cholera Toxin Subunit B (CTB) serves as a highly effective retrograde neuroanatomical tracer.^{[4][5][6]} When injected into a specific brain region, the CTB-AF 430 conjugate is taken up by axon terminals and transported back to the neuronal cell body. This allows for the precise mapping of neural circuits and connections within the central nervous system. The high brightness and photostability of the Alexa Fluor™ conjugate ensure robust and long-lasting labeling.^{[4][5][6]}

Flow Cytometry

Conjugates of AF 430 can be used in flow cytometry for the identification and quantification of cell populations. For example, an antibody labeled with AF 430 can be used to label a specific cell surface marker, allowing for the analysis of that cell population within a heterogeneous sample.

Experimental Protocols

Protocol for Antibody Labeling with AF 430 NHS Ester

This protocol describes the covalent conjugation of Alexa Fluor™ 430 NHS ester to an IgG antibody.

Materials:

- IgG Antibody (in amine-free buffer like PBS)
- Alexa Fluor™ 430 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification/Desalting Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:

- Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).
- If the buffer contains primary amines (like Tris or glycine), the antibody must be dialyzed against PBS.
- Reactive Dye Preparation:
 - Immediately before use, dissolve the Alexa Fluor™ 430 NHS Ester in DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.3 by adding the 0.1 M sodium bicarbonate buffer (a general rule is to add 1/10th of the protein solution volume).
 - Slowly add the dissolved reactive dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1, but this should be optimized.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a desalting column according to the manufacturer's instructions, equilibrating with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled antibody will elute first as a colored band, separating from the smaller, unreacted dye molecules.
 - Collect the fractions containing the fluorescently labeled antibody.
- Characterization (Optional but Recommended):
 - Measure the absorbance of the conjugate at 280 nm (for protein) and ~433 nm (for AF 430).

- Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

Protocol for Retrograde Neuronal Tracing with AF 430-CTB

This protocol is a summary for using AF 430-conjugated Cholera Toxin Subunit B (CTB) for in vivo neuronal tracing in a rat model.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- AF 430-conjugated CTB (0.25% solution)
- Stereotaxic apparatus
- Glass micropipette (10-20 μm tip diameter)
- Iontophoresis system
- Anesthesia and surgical tools

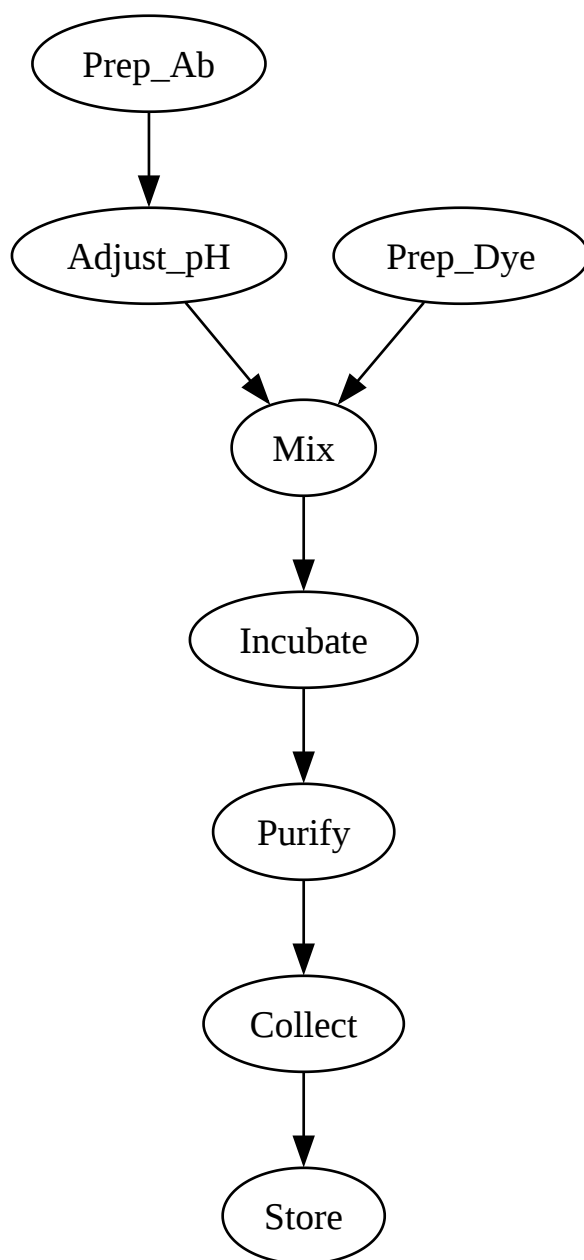
Procedure:

- Animal Preparation & Surgery:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Perform a craniotomy to expose the brain region of interest.
- Tracer Injection:
 - Fill a glass micropipette with the AF 430-CTB solution.
 - Lower the micropipette to the target coordinates in the brain.
 - Inject the tracer using iontophoresis (e.g., 5 μA positive current, 7 seconds on/off intervals for 10-15 minutes). This minimizes tissue damage compared to pressure injection.

- Leave the pipette in place for 10 minutes post-injection to prevent backflow.
- Survival and Transport:
 - Suture the incision and allow the animal to recover.
 - A survival period of 3 to 7 days is typically required for the tracer to be transported retrogradely to the cell bodies.
- Tissue Processing and Imaging:
 - Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Extract the brain and postfix it.
 - Section the brain using a vibratome or cryostat.
 - Mount the sections on slides and coverslip with an appropriate mounting medium.
 - Image the sections using a fluorescence microscope with filters appropriate for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

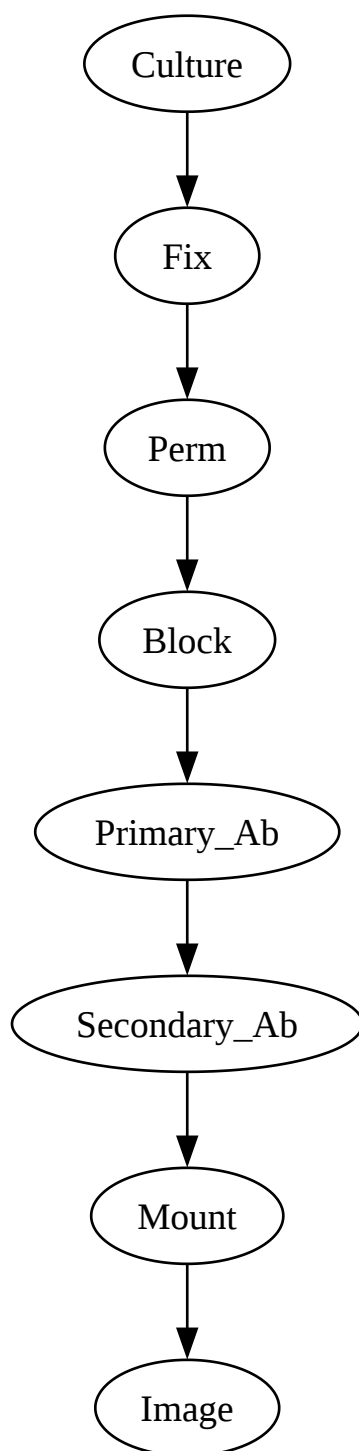
Visualizations: Workflows and Pathways

Workflow for Antibody Labeling with AF 430 NHS Ester



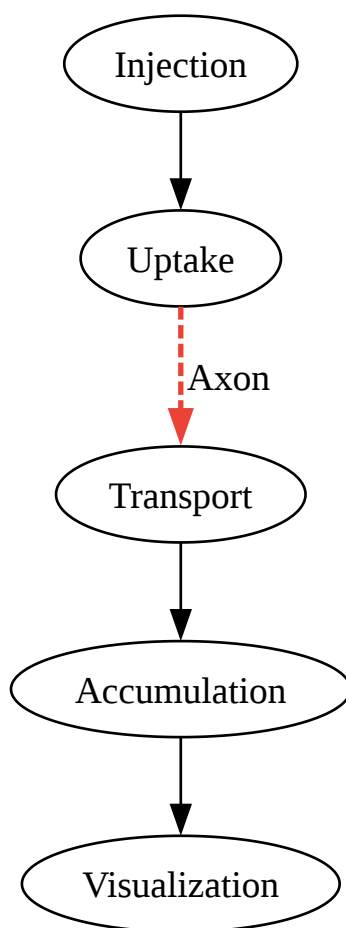
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Generalized Workflow for Immunofluorescence Staining



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Logical Diagram for Retrograde Neuronal Tracing



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